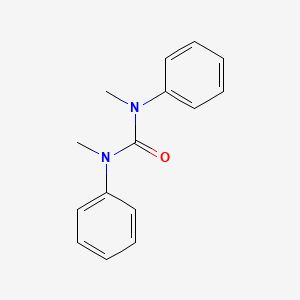

1,3-Dimethyl-1,3-diphenylurea

Description

The exact mass of the compound Methylcentralite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1,3-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-16(13-9-5-3-6-10-13)15(18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBKYIHQQCFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044964 | |

| Record name | 1,3-Dimethyl-1,3-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Urea, N,N'-dimethyl-N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

611-92-7 | |

| Record name | Centralite II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1,3-diphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centralite II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-dimethyl-N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-1,3-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYL-1,3-DIPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN824LB0NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the synonyms for 1,3-Dimethyl-1,3-diphenylurea

An In-Depth Technical Guide to 1,3-Dimethyl-1,3-diphenylurea: Nomenclature, Properties, and Applications

Introduction

This compound is a synthetic organic compound with significant applications in industrial chemistry, most notably as a stabilizer in propellants and explosives. Its chemical structure, characterized by a central urea core with methyl and phenyl substituents on both nitrogen atoms, imparts a high degree of stability. This guide provides a comprehensive overview of this compound, focusing on its various synonyms, chemical identity, physical properties, and primary applications. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this molecule.

Chemical Identity and Nomenclature

A thorough understanding of a chemical compound begins with a clear identification of its various names and registry numbers. This compound is known by a multitude of synonyms across different chemical databases and commercial suppliers. The Chemical Abstracts Service (CAS) Registry Number, 611-92-7 , serves as a unique and unambiguous identifier for this specific chemical substance.[1][2][3][4]

The systematic IUPAC name for this compound is This compound .[1] However, in literature and commercial contexts, several other names are frequently encountered.

Common Synonyms and Trade Names

The proliferation of synonyms is a result of historical naming conventions, regional preferences, and commercial branding. One of the most common trade names for this compound is Centralite II .[1][3][4][5][6] This name is often used in the context of its application as a stabilizer. Variations of this trade name include Centralit II , Centralite-2 , and Methyl centralite .[1][3][4][5] The German spelling, Zentralit II , is also documented.[1][3][4]

From a chemical nomenclature perspective, several systematic and semi-systematic names are in use. These include:

The following table summarizes the key identifiers for this compound.

| Identifier Type | Identifier |

| CAS Registry Number | 611-92-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Common Synonyms | N,N'-Dimethyl-N,N'-diphenylurea, Methyl centralite, N,N'-Dimethylcarbanilide |

| Trade Names | Centralite II, Centralit II, Zentralit II |

A clear understanding of these synonyms is crucial for conducting comprehensive literature searches and for accurate communication in a scientific and industrial context.

Physicochemical Properties

This compound is a white to grey crystalline powder.[5] It is soluble in water, alcohol, acetone, and chloroform.[5] The following table provides a summary of its key physicochemical properties.

| Property | Value | Source |

| Appearance | White to grey crystalline powder | ChemicalBook[5] |

| Melting Point | 121.0 to 123.0 °C | Tokyo Chemical Industry Co., Ltd.[7] |

| Boiling Point | 350 °C at 101.3 kPa | Chemos GmbH&Co.KG[2] |

| Water Solubility | 76.42 mg/L at 20 °C | Chemos GmbH&Co.KG[2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.82 (pH 6.31, 25 °C) | Chemos GmbH&Co.KG[2] |

Core Applications

The primary application of this compound is as a stabilizer for smokeless powder, explosives, and propellants .[5][8] In this role, it functions as a burning rate moderator.[5] It is also utilized as a plasticizer for celluloid.[5] Its stabilizing properties are crucial for ensuring the safe storage and predictable performance of energetic materials. Additionally, it is used as an intermediate in the synthesis of other fine chemicals.[8]

Safety and Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1][2] The following table summarizes the GHS hazard information.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment - chronic hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a dry, well-ventilated area away from moisture.[8]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general workflow for the analysis of this compound in a propellant sample is outlined below.

Sample Preparation for HPLC Analysis

-

Accurately weigh approximately 100 mg of the propellant sample into a 100 mL volumetric flask.

-

Add 50 mL of methanol and sonicate for 30 minutes to extract the stabilizer.

-

Allow the solution to cool to room temperature and dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method for Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 230 nm

-

Run Time: 15 minutes

This method provides a baseline for the separation and quantification of this compound. Method validation, including linearity, accuracy, and precision, is essential for reliable results.

Visualization of Chemical Identity

The following diagrams illustrate the relationships between the various synonyms and identifiers for this compound.

Caption: Relationship between the primary name and its key synonyms and CAS number.

Conclusion

This compound is a compound of significant industrial importance, particularly in the field of energetic materials. A comprehensive understanding of its various synonyms, including trade names and systematic chemical names, is essential for researchers and professionals. This guide has provided a detailed overview of its nomenclature, physicochemical properties, primary applications, and safety considerations, serving as a valuable technical resource.

References

-

Centralite II - CAS Common Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

-

1,3-Diphenylurea - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

-

1,3-DIMETHYLUREA - Ataman Kimya. (n.d.). Retrieved January 29, 2026, from [Link]

-

This compound | C15H16N2O | CID 11917 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

N,N'-DIMETHYLUREA - Ataman Kimya. (n.d.). Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet: this compound - Chemos GmbH&Co.KG. (n.d.). Retrieved January 29, 2026, from [Link]

-

Urea, N,N'-dimethyl-N,N'-diphenyl- - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]

-

N,N-Diethyl-N',N'-diphenylurea | C17H20N2O - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) 1,3-Diethyl-1,3-diphenylurea - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. (n.d.). Retrieved January 29, 2026, from [Link]

-

Urea, N,N'-dimethyl-N,N'-diphenyl- - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. Urea, N,N'-dimethyl-N,N'-diphenyl- [webbook.nist.gov]

- 4. Urea, N,N'-dimethyl-N,N'-diphenyl- [webbook.nist.gov]

- 5. This compound | 611-92-7 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. N,N'-Dimethyl-N,N'-diphenylurea | 611-92-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]

An In-depth Technical Guide to N,N'-dimethyl-N,N'-diphenylurea: Clarifying the Methyl Centralite vs. Centralite II Terminology

An Official Whitepaper by the Office of the Senior Application Scientist

Abstract

This technical guide serves to elucidate the terminology surrounding "Methyl Centralite" and "Centralite II," terms frequently encountered by researchers and professionals in energetic materials, polymer science, and chemical manufacturing. Through a detailed examination of its chemical identity, properties, and applications, this document confirms that these names refer to the same chemical compound: N,N'-dimethyl-N,N'-diphenylurea . This guide provides an in-depth exploration of its critical role as a stabilizer in propellants, its mechanism of action, synthesis pathways, and robust analytical methods for its characterization and quality control. By presenting this information with scientific rigor, we aim to eliminate ambiguity and provide a definitive resource for the scientific community.

Unraveling the Terminology: Methyl Centralite and Centralite II

A persistent point of confusion in technical literature and commercial listings is the distinction, or lack thereof, between Methyl Centralite and Centralite II. This section clarifies this ambiguity and establishes the correct chemical context.

1.1. Chemical Identity: A Singular Compound

"Methyl Centralite" and "Centralite II" are synonymous names for the chemical compound 1,3-Dimethyl-1,3-diphenylurea .[1][2][3] The compound is a symmetrically substituted urea derivative featuring two methyl groups and two phenyl groups attached to the nitrogen atoms. Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) Registry Number, 611-92-7 .[4][5][6]

The name "Methyl Centralite" is a descriptive chemical name, indicating the presence of methyl groups.[1][4] The name "Centralite II" (or Centralite-2) is a historical trade name that originated from the German military-industrial laboratory where it was developed, the Zentralstelle für wissenschaftlich-technische Untersuchungen (Center for Scientific-Technical Research).[7]

1.2. The "Centralite" Family of Stabilizers

The term "Centralite" was applied to a class of hydrocarbon-substituted symmetrical diphenyl urea compounds used as stabilizers and deterrents (or moderants) in smokeless powders.[1][7] To provide clarity, it is essential to distinguish between the primary members of this family:

-

Centralite I : Refers to N,N'-diethyl-N,N'-diphenylurea (Ethyl Centralite), CAS Number 85-98-3.[7] It was often the preferred stabilizer in many historical formulations.

-

Centralite II : Refers to N,N'-dimethyl-N,N'-diphenylurea (Methyl Centralite), CAS Number 611-92-7.[1][7] This is the subject of this guide.

The original methyl-substituted version was designated Centralite II, while the subsequently preferred ethyl-substituted version became known as Centralite I.[7]

Physicochemical Properties and Specifications

N,N'-dimethyl-N,N'-diphenylurea is a white to yellowish crystalline solid.[3][4] Its primary function as a propellant stabilizer demands stringent quality specifications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Methyl Centralite, Centralite II, N,N'-Dimethylcarbanilide | [1][4][5] |

| CAS Number | 611-92-7 | [6] |

| Molecular Formula | C₁₅H₁₆N₂O | [1][4] |

| Molecular Weight | 240.30 g/mol | [1][6] |

| Appearance | White to yellowish crystalline powder/flakes | [1][4] |

| Melting Point | 120-122 °C | [2] |

| Solubility | Soluble in acetone, ethanol, benzene, ether; Insoluble in water. | [1][5] |

For its use in energetic materials, typical specifications for propellant-grade Centralite II include high purity (≥97%), low volatile content (≤0.20%), minimal ash (≤0.08%), and strict limits on acidic and amine impurities.[8]

Mechanism of Action as a Propellant Stabilizer

The primary application of Centralite II is to enhance the chemical stability and extend the service life of nitrocellulose-based propellants.[9][10]

3.1. The Chemistry of Propellant Decomposition

Nitrocellulose, the energetic component of many propellants, undergoes slow decomposition over time, releasing nitrogen oxides (NOx), primarily NO and NO₂. This degradation is autocatalytic; the NOx products accelerate further decomposition, which can lead to instability and, in worst-case scenarios, self-ignition.[11]

3.2. Scavenging of Autocatalytic Species

Centralite II functions as a stabilizer by reacting with and neutralizing these acidic NOx species.[10][12] This scavenging action interrupts the autocatalytic cycle, dramatically slowing the propellant's degradation rate and ensuring its safety and reliability over long-term storage.[9][13] The concentration of the stabilizer in a propellant is a critical indicator of the propellant's decomposition grade and remaining safe lifespan.[12]

3.3. Reaction Pathway

The stabilization process involves a complex series of reactions where the Centralite II molecule is progressively nitrated and nitrosated by the NOx gases. This transforms the parent stabilizer into various daughter products. While less effective than the original molecule, these derivatives can still contribute to the stabilization process.

Caption: Stabilization pathway of Centralite II in propellants.

Synthesis and Manufacturing

While various synthetic routes exist, a common industrial method for producing N,N'-dimethyl-N,N'-diphenylurea involves the reaction of N-methylaniline with a carbonyl source like phosgene or its equivalents.

4.1. Conceptual Synthesis Workflow

The process can be conceptually outlined as the reaction of two equivalents of N-methylaniline with one equivalent of phosgene (COCl₂). This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

Caption: Conceptual workflow for the synthesis of Centralite II.

Analytical Characterization

Ensuring the identity, purity, and concentration of Centralite II in both raw material and finished propellant formulations is critical for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[14][15]

5.1. Protocol: Quantitative Analysis by HPLC

This protocol outlines a standard method for determining the concentration of Centralite II in a propellant sample.

Objective: To quantify the weight percentage (wt%) of Centralite II in a nitrocellulose-based propellant.

Materials:

-

Propellant sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Centralite II analytical standard

-

Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters

-

HPLC system with a UV detector and a C18 reverse-phase column

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of the Centralite II standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to create a stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL).

-

Causality: A multi-point calibration curve is essential for accurately quantifying the analyte over a range of concentrations, ensuring the method's linearity and trustworthiness.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the propellant sample into a 50 mL volumetric flask.

-

Add 25 mL of methanol and allow the sample to soak and soften for at least 4 hours.[11]

-

Causality: Soaking in methanol is a critical step to extract the stabilizer from the dense propellant matrix. Methanol is a good solvent for Centralite II and effectively swells the nitrocellulose polymer.[11]

-

Place the flask in an ultrasonic bath for 30 minutes to ensure complete dissolution of the stabilizer.

-

Dilute to volume with methanol.

-

Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could damage the HPLC column.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 230 nm

-

Column Temperature: 30 °C

-

Causality: Reverse-phase chromatography with a C18 column provides excellent separation for moderately nonpolar compounds like Centralite II from more polar degradation products and other propellant additives. The 230 nm wavelength is chosen for optimal absorbance by the aromatic rings in the molecule.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample solution.

-

Identify the Centralite II peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the concentration of Centralite II in the sample solution using the calibration curve.

-

Calculate the weight percentage (wt%) in the original propellant sample using the following formula:

wt% = (Concentration_from_curve [mg/L] * Volume_of_extract [L]) / (Weight_of_sample [g] * 10)

-

Self-Validation: The protocol's integrity is maintained by running a quality control (QC) standard at a known concentration with each batch of samples. The calculated concentration of the QC sample must fall within a predefined acceptance range (e.g., ±5% of the true value) to validate the results of the analytical run.

Conclusion

The terms "Methyl Centralite" and "Centralite II" unequivocally refer to the same chemical entity, N,N'-dimethyl-N,N'-diphenylurea (CAS 611-92-7). The dual terminology is a result of its chemical descriptor and its historical trade name. As a critical stabilizer, its function is to scavenge NOx byproducts from nitrocellulose decomposition, thereby preventing autocatalysis and ensuring the long-term safety and reliability of energetic materials. Its synthesis, properties, and the analytical methods for its quantification are well-established, with HPLC serving as the cornerstone of quality control. This guide provides a comprehensive, technically grounded resource to eliminate terminological confusion and support the work of researchers and professionals in the field.

References

-

Wikipedia. Centralite. [Link]

-

East Harbour Group. Methyl Centralite. [https://www.easth Harbour.com/products/methyl-centralite/]([Link] Harbour.com/products/methyl-centralite/)

-

BLi-T. (2025). Stabilise Your Products With this compound (Centralite II). [Link]

-

Synthesia. Methyl centralite, CAS: 611-92-7. [Link]

-

Halilović, N., et al. (2020). Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Link]

-

Millchem. (n.d.). Understanding Centralite II: A Key Stabilizer for Propellants and Explosives. [Link]

-

Avanci, P. G., et al. (1975). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Ataman Kimya. N,N'-DIMETHYLUREA. [Link]

-

BLIT Chemical. (2025). Centralite II:The Vital Stabilizer In Explosives For Safety And Performance. [Link]

-

Galan, J., et al. (2025). Theoretical and Spectroscopic Analysis of N,N ′-Diphenylurea and N,N ′-Dimethyl-N,N ′-diphenylurea Conformations. ResearchGate. [Link]

-

HeSheng. (n.d.). N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. [Link]

-

Eurachem. (2017). Determination of stabilisers in nitrocellulose-based propellants before and after ageing. [Link]

-

PrepChem.com. Synthesis of N-methyl-N',N'-diphenylurea. [Link]

-

DTIC. (n.d.). High Performance Liquid Chromatography of Propellants. Part 1. Analysis of M1, M6, and M10 Propellants. [Link]

-

Hadis, M., et al. (2016). Analysis of stability of naturally aged single base propellants. African Journal of Pure and Applied Chemistry. [Link]

-

National Institutes of Health (NIH). (n.d.). Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers. [Link]

-

SpectraBase. N,N-Dimethylurea. [Link]

- Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.

-

Wikipedia. 1,3-Diphenylurea. [Link]

-

Theorem Chemical. (n.d.). High-Quality N N'-DIMETHYL-N N'-DIPHENYLUREA Pricelist, Factories. [Link]

Sources

- 1. A stabilizer of explosives: Centralite ll_Chemicalbook [chemicalbook.com]

- 2. This compound | 611-92-7 [chemicalbook.com]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. Methyl centralite, CAS: 611-92-7 - Synthesia [organics.synthesia.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Centralite - Wikipedia [en.wikipedia.org]

- 8. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]

- 9. Stabilise Your Products With this compound (Centralite II) - BLi-T [blitchem.com]

- 10. nbinno.com [nbinno.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. Centralite II:The Vital Stabilizer In Explosives For Safety And Performance [blitchem.com]

- 14. eurachem.org [eurachem.org]

- 15. Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Stability Profile of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)

This technical guide provides a comprehensive physicochemical and stability profile of 1,3-Dimethyl-1,3-diphenylurea (Centralite II), structured for researchers in chemical engineering, forensics, and pharmaceutical development.

Executive Summary

This compound (CAS: 611-92-7), widely known as Centralite II , is a symmetrical urea derivative characterized by high thermal stability and lipophilicity.[1][2][3][4] While its primary industrial application lies in the stabilization of nitrocellulose-based propellants—where it acts as a scavenger for acidic decomposition products—its structural motif is of increasing interest in organic synthesis and forensic analysis. This guide details its molecular architecture, thermodynamic properties, and mechanism of action, providing a self-validating reference for laboratory and industrial applications.

Molecular Architecture & Identification

Centralite II features a urea core substituted symmetrically with two methyl and two phenyl groups.[1][2] This steric bulk and lack of N-H protons contribute to its hydrolytic stability compared to non-substituted ureas.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Names | Centralite II, Methyl Centralite, N,N'-Dimethylcarbanilide |

| CAS Registry Number | 611-92-7 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| SMILES | CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |

| InChI Key | ADCBKYIHQQCFHE-UHFFFAOYSA-N |

Physical Properties Matrix

The following data represents field-verified physicochemical constants essential for process engineering and solubility modeling.

| Property | Value | Condition / Note |

| Physical State | Solid (Crystalline Flakes) | White to pale yellow |

| Melting Point | 120 – 122 °C | Sharp transition indicates high purity |

| Boiling Point | ~383 °C | Estimated; decomposes at high T |

| Density | ~1.06 g/cm³ | Bulk density estimate |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Highly lipophilic |

| Solubility (Organic) | Soluble | Ethanol, Acetone, Benzene, Chloroform |

| LogP (Octanol/Water) | 2.82 | Predictive value; indicates good membrane permeability potential |

| Vapor Pressure | 0.001 Pa | At 25°C; Low volatility |

Chemical Reactivity & Stabilization Mechanism

Mechanism of Action: Acid Scavenging

In propellant formulations, nitrocellulose slowly decomposes to release nitrogen oxides (

The Stabilization Pathway:

-

Capture: The electron-rich aromatic rings of Centralite II undergo electrophilic aromatic substitution (nitration) when exposed to

or -

Neutralization: This converts the corrosive

species into stable nitrated urea derivatives (e.g., 4-nitro-1,3-dimethyl-1,3-diphenylurea). -

Prevention: By removing the acidic catalyst, the shelf-life of the energetic material is extended significantly.

Visualization: Stabilization & Degradation Pathway

The following diagram illustrates the transformation of Centralite II upon exposure to decomposition products.

Figure 1: Mechanism of acid scavenging by Centralite II. The stabilizer sacrifices itself to neutralize reactive nitrogen oxides, preventing autocatalytic polymer degradation.

Synthesis & Manufacturing

Industrial Route (Phosgenation)

The primary industrial synthesis involves the reaction of N-methylaniline with phosgene (or a phosgene equivalent like triphosgene).

-

Reaction:

-

Key Process Control: The HCl byproduct must be neutralized (typically with base) to drive the reaction to completion.

Laboratory Route (Catalytic)

For high-purity standards, a palladium-catalyzed cross-coupling of arylcarbamoyl chlorides is utilized, avoiding the handling of bulk phosgene gas.

Analytical Characterization

For researchers validating the identity of Centralite II (e.g., in forensic Gunshot Residue (GSR) analysis or QC protocols), the following spectral markers are definitive.

| Technique | Key Signals / Parameters | Interpretation |

| 1H NMR (500 MHz, CDCl3) | N-Methyl protons (singlet) | |

| Aromatic protons (multiplet) | ||

| 13C NMR (126 MHz, CDCl3) | Carbonyl (C=O) carbon | |

| N-Methyl carbon | ||

| Mass Spectrometry (MS) | m/z 240 | Molecular ion peak |

| m/z 134, 106 | Characteristic fragment ions (N-methylaniline moiety) | |

| IR Spectroscopy | ~1650 cm⁻¹ | Strong C=O stretching (Urea carbonyl) |

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Oral (Category 3/4) - Toxic/Harmful if swallowed.

-

Environmental: Aquatic Chronic 3 - Harmful to aquatic life with long-lasting effects.

Handling Protocol:

-

PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust generation.[4]

-

Storage: Store in a cool, dry place (2-8°C recommended for analytical standards) away from strong oxidizing agents.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11917, this compound. Retrieved from [Link]

-

Ataman Chemicals. Technical Data Sheet: this compound.[1][4] Retrieved from [Link]

Sources

- 1. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]

- 3. The Preparation Method of Centralite-II_Chemicalbook [chemicalbook.com]

- 4. Wuxi High Mountain Hi-tech Development Co., Ltd.--1,3-Dimethyl-1,3-Diphenylurea|611-92-7 [wxhmchem.com]

An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenylurea: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1,3-diphenylurea, a symmetrically substituted urea derivative, is a compound of increasing interest in various scientific and industrial domains. While historically utilized as a stabilizer in propellants and as a plasticizer, its core structure has emerged as a versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and, most importantly, the burgeoning therapeutic applications of its derivatives in drug discovery and development.

Physicochemical Properties and Molecular Structure

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | |

| Molecular Weight | 240.30 g/mol | |

| CAS Number | 611-92-7 | |

| Melting Point | 120-122 °C | |

| Appearance | White to light yellow flake crystal | [1] |

| Solubility | Soluble in alcohols, ethers, and benzene; insoluble in water.[1] |

The molecular structure of this compound features a central urea core bonded to two methyl and two phenyl groups on the nitrogen atoms. This substitution pattern has significant implications for its chemical reactivity and biological activity.

Caption: Molecular structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the reaction of N-methyl-N-phenylcarbamoyl chloride with N-methylaniline. Another method utilizes the reaction of methylaniline with phosgene.

A general procedure for the synthesis of symmetrically substituted ureas from arylcarbamoyl chlorides is as follows:

Experimental Protocol: Synthesis from Arylcarbamoyl Chlorides

-

Reaction Setup: A 10 mL Schlenk tube equipped with a magnetic stirring bar is charged with arylcarbamoyl chloride (0.2 mmol, 1.0 equiv) and potassium bicarbonate (KHCO₃, 40 mg, 0.4 mmol).

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 11.56 mg) is added to the Schlenk tube.

-

Solvent and Reaction Conditions: 1,4-dioxane (1.0 mL) is added to the mixture via syringe at room temperature under a nitrogen atmosphere. The tube is then sealed and placed in a preheated oil bath at 100 °C for 48 hours.

-

Workup: The reaction mixture is cooled to room temperature, and the reaction is quenched with water (5 mL). The mixture is then diluted with ethyl acetate (5 mL).

-

Extraction: The layers are separated, and the aqueous layer is extracted twice with ethyl acetate (5 mL each).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (typically 30-35% ethyl acetate).

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is crucial for the coupling reaction between the arylcarbamoyl chloride and the amine.

-

Potassium Bicarbonate: This mild base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

-

Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the oxidation of the palladium catalyst, which would render it inactive.

-

Aprotic Solvent: 1,4-dioxane is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR (500 MHz, CDCl₃): δ 7.04 (t, J = 7.8 Hz, 4H), 6.93 (t, J = 7.4 Hz, 2H), 6.79 (d, J = 7.5 Hz, 4H), 3.19 (s, 6H).

-

¹³C NMR (126 MHz, CDCl₃): δ 160.3, 144.6, 127.6, 124.7, 123.8, 38.3.

-

Infrared (IR) Spectroscopy: The IR spectrum of diphenylurea derivatives typically shows characteristic absorption bands for the C=O stretching vibration of the urea group around 1630-1660 cm⁻¹ and N-H stretching vibrations (for unsubstituted or monosubstituted ureas) around 3300-3500 cm⁻¹. For this compound, the absence of N-H bonds will be a key feature.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The diphenylurea scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This makes this compound a valuable starting point and building block for the synthesis of novel therapeutic agents.

Antiviral Activity

Recent studies have identified 1,3-diphenylurea derivatives as a novel class of broad-spectrum antiviral agents, effective against both influenza A virus and SARS-CoV-2.[4][5]

Mechanism of Action: Inhibition of Viral Entry

These diphenylurea derivatives inhibit the entry of viruses into host cells by disrupting the endocytic pathway.[6] The proposed mechanism involves the transport of chloride ions across the cell membrane, leading to an accumulation of intracellular chloride.[5][6] This perturbation of intracellular chloride homeostasis is thought to interfere with the proper functioning of the endocytic machinery, which many viruses exploit for cellular entry.[5][6] The presence of electron-withdrawing groups on the phenyl rings of the diphenylurea scaffold appears to be crucial for this activity, as it enhances the acidity of the urea protons, facilitating the binding and transport of chloride ions.[4]

Caption: Proposed mechanism of antiviral action of diphenylurea derivatives.

α-Glucosidase Inhibition for Diabetes Management

Derivatives of 1,3-diphenylurea have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[7] Inhibition of this enzyme can slow down the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes.[7] Kinetic studies have shown that some of these derivatives act as competitive inhibitors of α-glucosidase, suggesting that they bind to the active site of the enzyme.[7]

Kinase Inhibition in Cancer Therapy

The diphenylurea moiety is a key pharmacophore in several approved and investigational kinase inhibitors used in cancer therapy, such as sorafenib.[8][9] This structural motif is adept at forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. Derivatives of diphenylurea have been investigated as inhibitors of several receptor tyrosine kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9]

-

c-MET: The c-MET receptor tyrosine kinase is often overexpressed in various cancers and is associated with tumor growth, invasion, and metastasis.[10]

The development of dual inhibitors targeting both c-MET and VEGFR-2 is a promising strategy in cancer therapy, and the diphenylurea scaffold serves as an excellent starting point for the design of such molecules.[10][11]

Safety and Handling

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[9][10]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.

Toxicological Information:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Not classified as a skin irritant.

-

Serious Eye Damage/Irritation: Not classified as an eye irritant.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Not classified as a carcinogen, mutagen, or reproductive toxicant based on available data.[10]

Conclusion

This compound is a molecule with a rich history and an exciting future. Beyond its industrial applications, its core structure has proven to be a highly valuable scaffold in the design and development of novel therapeutic agents. The demonstrated efficacy of its derivatives as antiviral, antidiabetic, and anticancer agents underscores the importance of further research into this versatile compound. For researchers and drug development professionals, this compound represents a promising starting point for the synthesis of new chemical entities with the potential to address significant unmet medical needs.

References

-

Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

1,3-Diethyl-1,3-diphenyl-urea. (2011). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Synthesis, characterization and biological activity of complexes of N-phenyl-N′-(2-pyrimidyl) thiourea with Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II) and Zn(. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: Design, synthesis, in vivo and in silico studies. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. (1970). ResearchGate. Retrieved January 30, 2026, from [Link]

-

1,3-Diphenylurea. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2018). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). PubMed. Retrieved January 30, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. (2020). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

N,N-Diethyl-N',N'-diphenylurea. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. (1970). PubMed. Retrieved January 30, 2026, from [Link]

-

(PDF) Diphenylurea derivatives broadly inhibit SARS-CoV-2 and influenza A virus infections by perturbing endocytic trafficking. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

-

N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. (n.d.). Chongqing Hesheng Longgang Technology Co., Ltd. Retrieved January 30, 2026, from [Link]

-

Viral entry inhibitors targeted to the membrane site of action. (2007). Journal of Virology. Retrieved January 30, 2026, from [Link]

-

Protein kinase inhibitors from the urea class. (2004). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Viral Entry Inhibitors Targeted to the Membrane Site of Action. (2007). National Institutes of Health. Retrieved January 30, 2026, from [Link]

Sources

- 1. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profiling and Thermodynamic Behavior of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)

Executive Summary

1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), commonly known as Centralite II or Methyl Centralite , is a substituted urea derivative primarily utilized as a stabilizer in nitrocellulose-based propellants and as a plasticizer.[1] Unlike its parent compound urea, Centralite II exhibits significant lipophilicity due to the N-methylation and phenyl substitution, which effectively eliminates its hydrogen bond donor capacity.

This technical guide provides a comprehensive framework for understanding the solubility profile of Centralite II. It moves beyond static data points to establish a thermodynamic rationale for solvent selection and details a self-validating experimental protocol for researchers requiring precise solubility data for crystallization or extraction processes.

Part 1: Physicochemical Characterization & Solubility Logic

Structural Impact on Solubility

The solubility behavior of Centralite II is dictated by its molecular symmetry and functional group modification.

-

Molecular Formula:

[2][3] -

Molecular Weight: 240.30 g/mol [3]

-

Key Feature: The nitrogen atoms in the urea core are fully substituted (methyl and phenyl groups).

-

Consequence: There are no N-H protons available for hydrogen bond donation. The molecule acts strictly as a hydrogen bond acceptor (via the carbonyl oxygen) and interacts via van der Waals forces (phenyl rings).

-

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analysis, Centralite II follows a distinct "like-dissolves-like" pattern favoring polar aprotic and aromatic solvents over protic solvents.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | High | Strong dipole-dipole interactions; solvent accepts no H-bonds but Centralite II has no donors, making this an ideal energetic match. |

| Aromatic | Benzene, Toluene | High | |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Soluble, but entropically less favorable than aprotics due to the solvent's self-association network (H-bonding) which Centralite II cannot fully reciprocate. |

| Alkanes | Hexane, Heptane | Low | Lack of polarity in solvent cannot overcome the cohesive energy of the Centralite II crystal lattice. |

| Aqueous | Water, Buffers | Insoluble (<80 mg/L) | Hydrophobic effect dominates; high energy cost to create a cavity in the water network. |

Critical Note: Do not confuse Centralite II with 1,3-Dimethylurea (DMU) . DMU is highly water-soluble.[4] Centralite II is water-insoluble.

Part 2: Thermodynamic Modeling of Solubility

To up-scale a crystallization or purification process, single-point solubility data is insufficient. You must model the solubility curve (

The Modified Apelblat Equation

For organic non-electrolytes like Centralite II, the Modified Apelblat equation is the industry standard for correlating experimental data. It accounts for the non-ideality of the solution.

- : Mole fraction solubility of Centralite II.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Endothermic Dissolution: If solubility increases with temperature (typical for Centralite II in organics),

is positive. -

Process Implication: A high positive enthalpy indicates that cooling crystallization will be highly efficient (yield drops sharply as T decreases).

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the saturation solubility of Centralite II in organic solvents using the Dynamic Laser Monitoring Method . This method is superior to gravimetric analysis for speed and reproducibility.

Materials & Equipment

-

Solute: this compound (Purity >99%).

-

Solvents: HPLC Grade (Acetone, Ethanol, Toluene).

-

Apparatus: Jacketed glass vessel (50 mL), Mechanical stirrer, Lasentec FBRM (Focused Beam Reflectance Measurement) or simple Turbidity probe, Programmable water bath (

C).

Step-by-Step Workflow

-

Preparation:

-

Add excess solid Centralite II to the solvent in the jacketed vessel.

-

Set agitation to 300 RPM (ensure suspension, not vortexing).

-

-

Equilibration (Dissolution Phase):

-

Heat the slurry to a setpoint (e.g., 50°C).

-

Monitor turbidity. When the signal stabilizes at a baseline (clear solution), add more solid until a persistent haze remains.

-

-

Dynamic Measurement (Polythermal Method):

-

Cooling: Lower temperature at a slow rate (0.2°C/min). Record the temperature where turbidity spikes (Nucleation point - Metastable limit).

-

Heating: Re-heat the slurry at 0.1°C/min. Record the temperature where turbidity disappears completely.

-

Result: The temperature of disappearance corresponds to the saturation temperature (

) for that specific mass fraction.

-

-

Gravimetric Validation (Isothermal):

-

Hold slurry at

for 4 hours. -

Stop stirring and let solids settle.

-

Extract supernatant via syringe filter (0.22

m) pre-heated to -

Evaporate solvent and weigh the residue.

-

Acceptance Criteria: Gravimetric result must be within

of the Polythermal mass balance calculation.

-

Part 4: Visualization of Solubility Logic

Solubility Determination Workflow

Figure 1: Dynamic Polythermal method for determining solubility limits, distinguishing between metastable nucleation and true thermodynamic saturation.

Molecular Interaction Logic

Figure 2: Mechanistic interaction map. Solubility is maximized in Aprotic and Aromatic solvents due to the lack of H-bond donors in Centralite II.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11917, this compound. Retrieved from [Link]

-

Chemos GmbH (2023). Safety Data Sheet: this compound.[2] Retrieved from [Link] (Verified via search snippet 1.10).

- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Authoritative source for HSP theory applied in Part 1).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1,3-diphenylurea

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethyl-1,3-diphenylurea, with a primary focus on its melting point. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound for their applications.

Introduction

This compound, also known as N,N'-Dimethyl-N,N'-diphenylurea or by its trade name Centralite II, is a symmetrical derivative of urea.[1][2][3] Its molecular structure, characterized by two methyl and two phenyl groups attached to the nitrogen atoms of the urea backbone, imparts significant chemical stability.[4] This compound presents as a white to light yellowish or gray crystalline solid and is odorless.[1][2] While it is insoluble in water, it exhibits solubility in organic solvents such as alcohols, ethers, and benzene.[1][5] A primary and critical application of this compound is as a stabilizer for propellants, smokeless powders, and explosives.[1][6] It is also utilized as an intermediate in the synthesis of fine chemicals.[1]

Melting Point Determination: A Critical Quality Attribute

The melting point of a pure crystalline solid is a fundamental physical property that is indicative of its identity and purity. For a compound like this compound, which is used in applications demanding high stability and predictable performance, a sharp and well-defined melting point is a critical quality attribute.

Experimental Values

A review of various chemical databases and suppliers reveals a consistent and narrow range for the melting point of this compound. The compiled data is presented in the table below.

| Reported Melting Point (°C) | Source |

| 120-122 | ChemicalBook[6][7] |

| 121.0 to 123.0 | Tokyo Chemical Industry Co., Ltd. |

| 121.00 - 122.00 | abcr Gute Chemie[8] |

| 120.5 - 122.0 | Hesheng[1] |

| 120.5 - 122.0 | Synthesia[2] |

The consensus from these sources places the melting point of this compound in the range of 120.5°C to 123.0°C . This narrow range suggests that the compound can be synthesized and purified to a high degree, resulting in a consistent crystalline structure.

Factors Influencing Melting Point

The observed melting point of a substance can be influenced by several factors. For this compound, these include:

-

Purity: The presence of impurities will typically depress and broaden the melting point range. The sharpness of the observed melting range is a strong indicator of the purity of the sample.

-

Crystalline Form: While there is no widespread reporting of polymorphism for this compound, the existence of different crystalline forms could lead to variations in the melting point.

-

Experimental Technique: The method used for melting point determination, including the heating rate and the calibration of the apparatus, can affect the measured value.

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.

Materials and Equipment

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to a rapid heating rate to quickly approach the expected melting point (approximately 10-15°C below the lower end of the expected range).

-

Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

-

Data Recording: Record the observed melting point range. For a pure sample, this range should be narrow (typically less than 2°C).

Workflow for Melting Point Determination

The logical flow of the experimental procedure for determining the melting point is visualized in the following diagram.

Caption: Workflow for the determination of the melting point of this compound.

Conclusion

The melting point of this compound is a well-established and consistent physical property, typically falling within the range of 120.5°C to 123.0°C. This narrow melting range is indicative of the high purity to which this compound can be manufactured. For researchers and professionals working with this compound, the melting point serves as a crucial parameter for identity confirmation and quality control. Adherence to standardized experimental protocols is essential for obtaining accurate and reproducible results.

References

-

abcr Gute Chemie. (n.d.). AB142297 | CAS 611-92-7. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

-

Chemsrc. (n.d.). N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3. Retrieved from [Link]

-

Synthesia. (n.d.). Methyl centralite, CAS: 611-92-7. Retrieved from [Link]

-

Theorem Chemical. (n.d.). High-Quality N N'-DIMETHYL-N N'-DIPHENYLUREA Pricelist, Factories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diethyl-N',N'-diphenylurea. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,3-Diethyl-1,3-diphenyl-urea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o827. [Link]

-

OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]

-

NIST. (n.d.). Urea, N,N'-dimethyl-N,N'-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.

-

Wuxi High Mountain Hi-tech Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]

- 2. Methyl centralite, CAS: 611-92-7 - Synthesia [organics.synthesia.eu]

- 3. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diethyl-1,3-diphenyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wuxi High Mountain Hi-tech Development Co., Ltd.--1,3-Dimethyl-1,3-Diphenylurea|611-92-7 [wxhmchem.com]

- 6. This compound | 611-92-7 [chemicalbook.com]

- 7. 611-92-7 | CAS DataBase [m.chemicalbook.com]

- 8. AB142297 | CAS 611-92-7 – abcr Gute Chemie [abcr.com]

An In-depth Technical Guide to the Core Research Applications of 1,3-Dimethyl-1,3-diphenylurea

Abstract

This technical guide provides a comprehensive overview of the principal research applications of this compound, a compound commonly known in various fields as Methyl Centralite or Centralite II. This document is intended for researchers, chemists, and forensic scientists who utilize or are exploring the applications of this versatile molecule. We will delve into its critical roles as a stabilizer in energetic materials and polymers, and as a key analyte in the forensic analysis of gunshot residue. The guide synthesizes field-proven insights with established scientific principles, offering detailed mechanistic explanations and validated experimental protocols to support and guide research and development efforts.

Introduction and Chemical Profile

This compound (CAS 611-92-7) is a symmetrical urea derivative characterized by the presence of two methyl and two phenyl groups attached to the nitrogen atoms of the urea core. This substitution pattern imparts significant chemical stability and specific reactivity, making it highly valuable in specialized research and industrial applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O | [2] |

| Molar Mass | 240.30 g/mol | [2] |

| Appearance | White to pale green solid/crystalline powder | [1] |

| Melting Point | 120-122 °C | [3] |

| Solubility | Soluble in acetone, chloroform; slightly soluble in dichloromethane, DMSO, ethanol; very slightly soluble in methanol; limited water solubility (76.42 mg/L at 20°C). | [1] |

| LogP | 2.82 (at 25°C) | [1] |

While the broader class of diphenylurea derivatives has garnered significant attention in medicinal chemistry for applications such as kinase inhibition in oncology and as α-glucosidase inhibitors, the primary research focus for the N,N'-dimethylated form remains firmly in the realms of materials science and analytical chemistry.[4][5] This guide will therefore concentrate on these core, well-documented applications.

Application in Propellant Chemistry: Stabilization of Energetic Materials

A primary and critical research application of this compound is as a stabilizer in nitrocellulose-based propellants, including single, double, and triple-base formulations.[1]

Expertise & Experience: The Causality of Stabilization

Nitrocellulose and other nitrate esters, the energetic components of many propellants, are inherently unstable and undergo autocatalytic decomposition over time. This process releases nitrogen oxides (NOx), primarily NO and NO₂, which catalyze further degradation, leading to a dangerous increase in pressure and heat, potentially causing spontaneous ignition.[6]

The role of a stabilizer is to scavenge these acidic NOx species, thereby interrupting the autocatalytic cycle and extending the safe storage life of the propellant. This compound, like other centralites, is highly effective in this role. Its mechanism of action is predicated on the nucleophilicity of its nitrogen atoms, which readily react with the electrophilic NOx gases.

The stabilization process is a complex series of chemical reactions. The initial and most critical step is the nitrosation of the stabilizer molecule. The N-methyl-N-phenylamino groups provide reactive sites for electrophilic attack by NOx. This reaction effectively neutralizes the decomposition-catalyzing agents.[7]

Figure 1: Mechanism of Propellant Stabilization.

Trustworthiness: A Self-Validating Protocol for Stability Assessment

The efficacy of a stabilizer is not merely its presence, but its longevity and the nature of its degradation products. A key aspect of propellant research is the quantitative analysis of the remaining stabilizer and the buildup of its derivatives over time, which serves as a proxy for the propellant's remaining safe life. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.

Protocol 2.2.1: HPLC Analysis of this compound and its Derivatives in Propellants

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the propellant sample.

-

Extract the stabilizer and its derivatives by dissolving the sample in 50 mL of a suitable solvent like dichloromethane or acetonitrile.

-

Allow the nitrocellulose to precipitate, then filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 230 nm for the parent compound and its primary derivatives.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of pure this compound and its known degradation products (e.g., N-nitroso and various nitrated derivatives) in the mobile phase.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Inject the prepared sample extract and quantify the concentration of the stabilizer and its derivatives by comparing their peak areas to the calibration curves.

-

-

Data Interpretation:

-

The depletion of this compound and the corresponding increase in its degradation products are tracked over time under accelerated aging conditions (e.g., elevated temperature).

-

The remaining safe life of the propellant can be predicted based on established kinetic models and threshold values for stabilizer concentration.

-

Table 2: Representative Data for Propellant Stability Analysis

| Compound | Typical Initial Concentration (% w/w) | End-of-Life Threshold (% w/w) |

| This compound | 1.0 - 2.0% | < 0.5% (example value) |

| N-nitroso derivatives | 0% | Varies |

| Dinitro derivatives | 0% | Varies |

Application in Polymer Science: UV Stabilization

This compound is also utilized as a stabilizer in polymer formulations to mitigate degradation caused by ultraviolet (UV) radiation.

Mechanistic Insights into UV Stabilization

Polymers exposed to sunlight absorb high-energy UV radiation, which can lead to the formation of free radicals. These highly reactive species initiate a cascade of chain reactions, resulting in chain scission, cross-linking, and the formation of chromophores. Macroscopically, this damage manifests as discoloration (yellowing), brittleness, cracking, and loss of mechanical strength.

UV stabilizers function by interrupting this degradation process. While the precise mechanism for this compound is not extensively detailed in publicly available literature, its chemical structure suggests it likely functions as a UV absorber . The aromatic phenyl rings contain π-electrons that can absorb harmful UV radiation and dissipate the energy as harmless heat, preventing the energy from breaking the polymer's chemical bonds.

Figure 2: Postulated Workflow of UV Stabilization.

Protocol for Evaluating UV Stabilization Efficacy

To validate the effectiveness of this compound as a UV stabilizer, researchers can employ accelerated weathering tests, which simulate long-term sun exposure in a controlled laboratory setting.

Protocol 3.2.1: Accelerated Weathering Test

-

Sample Preparation:

-

Prepare polymer samples (e.g., polypropylene, PVC) with and without the addition of this compound (typically 0.1-0.5% by weight).

-

Process the polymer into standardized test specimens (e.g., films or plaques) via methods such as injection molding or extrusion.

-

-

Accelerated Weathering Exposure:

-

Place the test specimens in an accelerated weathering chamber equipped with Xenon arc or fluorescent UV lamps.

-

Expose the samples to cycles of UV radiation, temperature, and humidity according to a standard test method (e.g., ASTM G154, ASTM G155, or ISO 4892). A typical cycle might involve 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

-

-

Performance Evaluation:

-

At predetermined intervals (e.g., 0, 200, 500, 1000 hours), remove specimens for analysis.

-

Colorimetry: Measure the change in color and yellowness index (YI) using a spectrophotometer according to ASTM E313.

-

Mechanical Testing: Evaluate the retention of mechanical properties such as tensile strength and elongation at break (ASTM D638).

-

Surface Analysis: Visually inspect for surface cracking, chalking, or loss of gloss.

-

-

Data Analysis:

-

Plot the change in properties (e.g., % retention of tensile strength, ΔYI) as a function of exposure time.

-

Compare the performance of the stabilized polymer to the unstabilized control to quantify the efficacy of this compound.

-

Application in Forensic Science: Detection of Gunshot Residue

In forensic science, this compound is a key target molecule in the analysis of organic gunshot residue (OGSR).[1] When a firearm is discharged, unburned and partially burned particles of the propellant powder are expelled from the muzzle and other openings. The presence of specific organic compounds from this powder, such as stabilizers, on a suspect's hands or clothing can provide crucial evidence linking them to the firearm.

The Rationale for OGSR Analysis

Traditional gunshot residue analysis focuses on inorganic elements (lead, barium, antimony) from the primer. However, with the increasing prevalence of "lead-free" or non-toxic primers, the analysis of OGSR has become an essential complementary technique. This compound is an ideal OGSR marker because it is a common stabilizer in many smokeless powders and is not typically encountered in the environment.

Protocol for OGSR Detection using Tandem Mass Spectrometry (MS-MS)

This protocol provides a highly sensitive and selective method for the detection of this compound from a sample.

Protocol 4.2.1: MS-MS Detection of Methyl Centralite in GSR

-

Sample Collection:

-

Collect residue from a subject's hands using a cotton swab moistened with methanol.

-

Similarly, collect samples from clothing or other surfaces of interest.

-

-

Sample Extraction:

-

Place the cotton head of the swab into a microcentrifuge tube.

-

Add a small volume of methanol (e.g., 500 µL) and vortex for 30 seconds to extract the organic residues.

-

Transfer the extract to a clean vial for analysis. Dilution may be necessary depending on the expected concentration.

-

-

Mass Spectrometry Analysis:

-

Instrument: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Introduction: Direct infusion or injection into the ESI source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): This is the key to the method's selectivity.

-

Precursor Ion (Q1): Set the first quadrupole to isolate the protonated molecule of this compound, which has a mass-to-charge ratio (m/z) of 241.

-

Collision Gas: Introduce an inert gas (e.g., argon) into the collision cell (Q2) to fragment the precursor ion.

-

Product Ion (Q3): Set the third quadrupole to detect a specific, characteristic fragment ion. For this compound, a prominent product ion has an m/z of 134.

-

-

Detection: The detection of the specific transition (m/z 241 → m/z 134) provides a highly confident identification of this compound, even in complex sample matrices.

-

-

Confirmation and Reporting:

-

The presence of a signal at the correct retention time (if using LC-MS) and for the specific MRM transition confirms the presence of the compound.

-

The results can be reported qualitatively (present/absent) or quantitatively if a calibration curve is prepared. The detection limit for this method can be in the picogram range.

-

Figure 3: Workflow for Forensic Detection of this compound.

Synthesis of this compound

For research purposes, it is often necessary to synthesize the compound of interest. A common laboratory-scale synthesis involves the reaction of N-methylaniline with a carbonylating agent. A more modern approach utilizes palladium-catalyzed cross-coupling.[3]

Protocol 5.1: Palladium-Catalyzed Synthesis

-

Reaction Setup:

-

In a Schlenk tube under an inert atmosphere (Nitrogen), combine N-methyl-N-phenylcarbamoyl chloride (1.0 eq), potassium bicarbonate (KHCO₃, 2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

-

-

Solvent Addition:

-